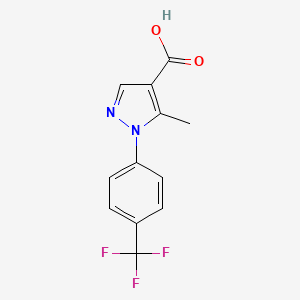

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₂H₉F₃N₂O₂) is a pyrazole derivative characterized by a trifluoromethyl-substituted phenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring . The trifluoromethyl group enhances electron-withdrawing properties, while the carboxylic acid contributes to hydrogen bonding and solubility.

Properties

IUPAC Name |

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPWJZSTHIHDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 5-methyl-1H-pyrazole.

Condensation Reaction: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 4-(trifluoromethyl)phenylhydrazine.

Cyclization: The phenylhydrazine derivative undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid derivatives with additional carboxyl or keto groups.

Reduction: Formation of alcohol or aldehyde derivatives of the original compound.

Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, electronic properties, and functional groups. Key differences are summarized in Table 1 .

Substituent Positional Isomerism

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

- Shares the same molecular formula (C₁₂H₉F₃N₂O₂) but differs in substituent arrangement: the trifluoromethyl group is on the pyrazole ring (position 5), while a methylphenyl group is at position 1.

- The para-methylphenyl substituent may reduce steric hindrance compared to the target compound’s bulkier 4-(trifluoromethyl)phenyl group. This could influence binding affinity in biological systems or crystallization behavior .

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ():

- A positional isomer with the trifluoromethylphenyl group at the meta position (3-position) of the phenyl ring.

- Para-substitution (as in the target compound) often enhances electronic effects due to symmetric charge distribution, whereas meta-substitution may alter dipole moments and intermolecular interactions .

Electronic and Steric Effects

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (): Replaces trifluoromethyl with chlorine atoms, which are less electron-withdrawing.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

Functional Group Variations

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (): Features two phenyl groups (positions 1 and 3) instead of trifluoromethylphenyl.

Physicochemical Properties

- Trifluoromethyl groups generally lower melting points compared to chlorinated analogs due to reduced crystallinity .

Solubility :

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives

Biological Activity

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group and a trifluoromethylphenyl group, contributing to its unique chemical properties. The synthesis typically involves the reaction of 4-(trifluoromethyl)phenyl hydrazine with suitable carboxylic acid derivatives under acidic or basic conditions. The following table summarizes the key synthetic routes:

| Reagents | Conditions | Yield |

|---|---|---|

| 4-(Trifluoromethyl)phenyl hydrazine + Methyl acetoacetate | Acidic medium, reflux | 75% |

| 5-Methyl-1H-pyrazole + Acetic anhydride | Basic conditions, room temperature | 80% |

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.

- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Microtubule Disruption : It inhibits microtubule assembly, which is crucial for cell division.

- Caspase Activation : Induces apoptosis through caspase pathway activation.

- Targeting Cancer-related Proteins : It has been shown to inhibit various targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives like this compound have been investigated for other biological activities:

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, although further studies are needed to confirm these effects .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A recent clinical trial involving compounds similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.

- Liver Cancer Treatment : Another study reported that patients receiving treatment with pyrazole derivatives experienced improved liver function tests and reduced tumor markers.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a cyclocondensation reaction of ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid derivative . Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to accommodate the electron-withdrawing trifluoromethyl group on the phenyl ring, which may affect reaction kinetics and regioselectivity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Determines precise bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, β = 102.42°) are reported for structurally related pyrazole-carboxylic acids .

- Spectroscopy: FT-IR confirms carboxylic acid O-H (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹) stretches. NMR (¹H/¹³C) identifies substituent effects, such as deshielding of protons near the trifluoromethyl group .

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies reveal electron-deficient regions near the trifluoromethyl group, influencing reactivity and non-covalent interactions .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s biological activity and binding affinity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Its strong electron-withdrawing effect modulates the electronic environment of the pyrazole ring, potentially increasing affinity for targets like enzymes or receptors. Comparative studies with non-fluorinated analogs (e.g., 1-phenyl derivatives) show reduced IC₅₀ values in bioassays, suggesting critical roles in target engagement .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Challenges include:

- Disorder in the trifluoromethyl group: Resolved using anisotropic displacement parameters and restraints during refinement.

- Twinned crystals: Addressed with SHELXL’s TWIN/BASF commands for data integration .

- Weak diffraction: High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

Q. How can conflicting spectral or crystallographic data be reconciled in structure-activity studies?

Discrepancies may arise from polymorphism or solvent-dependent conformers. Strategies include:

- Multi-technique validation: Cross-validate SCXRD with solid-state NMR or PXRD to confirm phase purity.

- DFT-based conformational analysis: Compare computed and experimental spectra to identify dominant conformers .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising activity?

- Salt formation: React with sodium/potassium hydroxide to generate carboxylate salts.

- Co-crystallization: Use co-formers like nicotinamide to enhance aqueous solubility.

- Prodrug derivatization: Esterify the carboxylic acid (e.g., ethyl ester) for improved cellular uptake, followed by enzymatic hydrolysis .

Methodological Insights

Q. What experimental protocols are recommended for regioselective N-alkylation of the pyrazole ring?

Use cesium carbonate as a base in polar aprotic solvents (e.g., acetonitrile) to deprotonate the pyrazole N-H. React with alkyl halides (e.g., benzyl bromide) at room temperature, monitoring regioselectivity via LC-MS or ¹H NMR .

Q. How are high-throughput screening (HTS) assays designed to evaluate this compound’s bioactivity?

- Target-based assays: Use fluorescence polarization for enzyme inhibition (e.g., kinases) or SPR for binding affinity.

- Cell-based assays: Employ luciferase reporters (e.g., NF-κB activation) in inflammatory or cancer models.

- Counter-screening: Test against off-targets (e.g., CYP450 isoforms) to assess selectivity .

Q. What analytical workflows validate purity and stability under storage conditions?

- HPLC-MS: Monitor degradation products (e.g., decarboxylation) using C18 columns and 0.1% formic acid in water/acetonitrile gradients.

- Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; analyze changes via DSC/TGA .

Tables

Table 1. Key Crystallographic Parameters for Pyrazole-Carboxylic Acid Analogs

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal system | Monoclinic (P2/c) | |

| Unit cell volume (ų) | 3409.1 | |

| R factor | 0.072 | |

| Z | 8 |

Table 2. Comparative Reactivity of Substituents in Pyrazole Synthesis

| Substituent | Reaction Yield (%) | Notes |

|---|---|---|

| -CF₃ (Electron-withdrawing) | 65–78 | Slower kinetics due to deactivation |

| -OCH₃ (Electron-donating) | 82–90 | Faster cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.